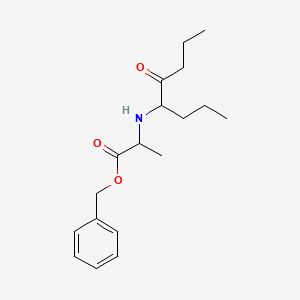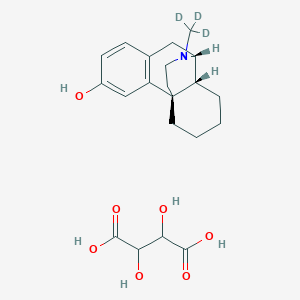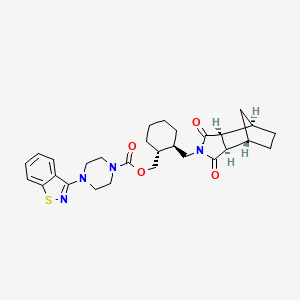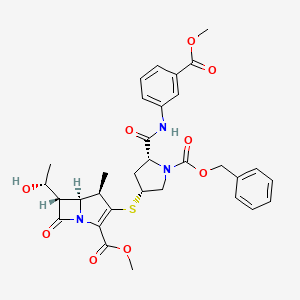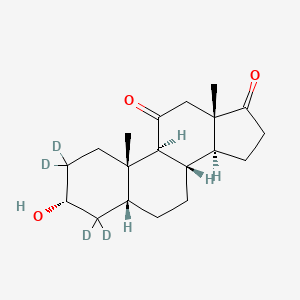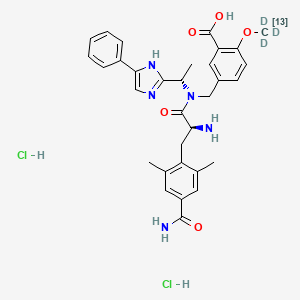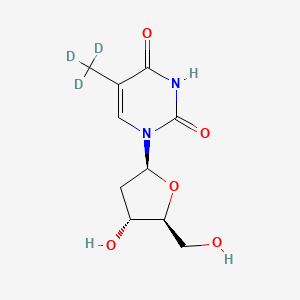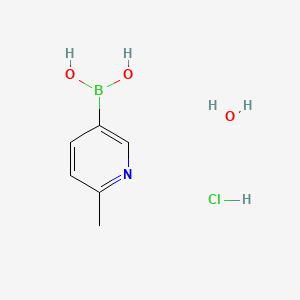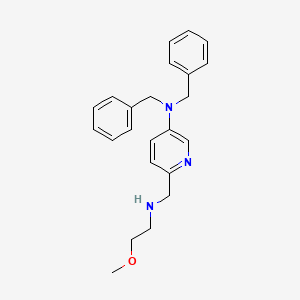
N,N-dibenzyl-6-((2-methoxyethylamino)methyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibenzyl-6-[(2-methoxyethylamino)methyl]pyridin-3-amine: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a dibenzyl group and a 2-methoxyethylamino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-6-[(2-methoxyethylamino)methyl]pyridin-3-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Dibenzyl Group: The dibenzyl group is introduced via a nucleophilic substitution reaction, where a suitable dibenzyl halide reacts with the pyridine derivative.
Attachment of the 2-Methoxyethylamino Group: The 2-methoxyethylamino group is attached through a nucleophilic substitution reaction, where a suitable 2-methoxyethylamine reacts with the pyridine derivative.
Industrial Production Methods: Industrial production of N,N-dibenzyl-6-[(2-methoxyethylamino)methyl]pyridin-3-amine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dibenzyl-6-[(2-methoxyethylamino)methyl]pyridin-3-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dibenzyl or 2-methoxyethylamino groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted pyridine derivatives.
Scientific Research Applications
Chemistry: N,N-dibenzyl-6-[(2-methoxyethylamino)methyl]pyridin-3-amine is used as a building block in organic synthesis. It is employed in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industry: In the industrial sector, N,N-dibenzyl-6-[(2-methoxyethylamino)methyl]pyridin-3-amine is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-6-[(2-methoxyethylamino)methyl]pyridin-3-amine involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
- N,N-dibenzyl-6-[(2-hydroxyethylamino)methyl]pyridin-3-amine
- N,N-dibenzyl-6-[(2-ethoxyethylamino)methyl]pyridin-3-amine
- N,N-dibenzyl-6-[(2-aminomethyl)ethyl]pyridin-3-amine
Comparison: N,N-dibenzyl-6-[(2-methoxyethylamino)methyl]pyridin-3-amine is unique due to the presence of the 2-methoxyethylamino group, which imparts specific chemical properties such as increased solubility and reactivity. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C23H27N3O |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N,N-dibenzyl-6-[(2-methoxyethylamino)methyl]pyridin-3-amine |
InChI |
InChI=1S/C23H27N3O/c1-27-15-14-24-16-22-12-13-23(17-25-22)26(18-20-8-4-2-5-9-20)19-21-10-6-3-7-11-21/h2-13,17,24H,14-16,18-19H2,1H3 |
InChI Key |
JIVPCKACXHGZEX-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=NC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



